molecular formula C13H20N4OS B2963952 1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one CAS No. 920250-79-9

1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Katalognummer B2963952
CAS-Nummer: 920250-79-9
Molekulargewicht: 280.39
InChI-Schlüssel: GUXBNMQIKHZPNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazolinone ring, a piperazine ring, and a thioxo group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The quinazolinone core, the piperazine ring, and the thioxo group could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by the functional groups present in its structure .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research on compounds with a similar structure to 1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one has shown promising anticancer activity. A study by Konovalenko et al. (2022) evaluated the anticancer activity of 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents. These compounds demonstrated significant levels of anticancer activity, highlighting the potential of structurally related compounds for cancer drug development. The study emphasizes the importance of the heterocyclic substituents in determining the anticancer activity of these compounds (Konovalenko et al., 2022).

Antimicrobial Activity

Compounds structurally related to 1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one have also been explored for their antimicrobial properties. A study conducted by Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated their antimicrobial and anticonvulsant activities. Some of these compounds showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating the potential of these derivatives for antimicrobial drug development (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Enzyme Inhibition

Another study by Rotili et al. (2014) focused on the inhibition of DNA methyltransferase DNMT3A by novel desmethoxyquinazolines, derived from modifications of the histone methyltransferase inhibitor BIX-01294. These compounds were effective at inhibiting DNMT3A at low micromolar levels without significant inhibition of DNMT1 and G9a, suggesting their potential use in targeting specific enzymes for therapeutic purposes (Rotili et al., 2014).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, many quinazolinone derivatives have been studied for their potential as anticancer agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Zukünftige Richtungen

Future research on this compound could involve further exploration of its potential uses, such as its potential as a therapeutic agent. Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties .

Eigenschaften

IUPAC Name

1-(4-methylpiperazin-1-yl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c1-15-6-8-16(9-7-15)17-11-5-3-2-4-10(11)12(19)14-13(17)18/h2-9H2,1H3,(H,14,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXBNMQIKHZPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=S)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylpiperazin-1-yl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.